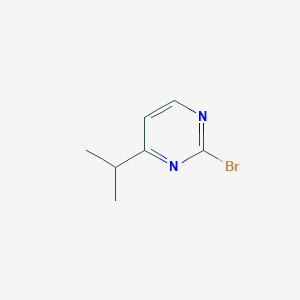
3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by alkylation. One common method involves the reaction of 2-amino-6-methylpyridine with bromine to introduce the bromine atom at the 3-position. This is followed by alkylation with ethyl iodide and isopropyl iodide to introduce the N-ethyl and N-(propan-2-yl) groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized for industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Applications De Recherche Scientifique
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the N-ethyl and N-(propan-2-yl) groups.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom and a pyridine ring but differs in the alkyl groups attached to the nitrogen.
Uniqueness
3-Bromo-N-ethyl-6-methyl-N-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and isopropyl groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
2149477-25-6 |
|---|---|
Formule moléculaire |
C11H17BrN2 |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
3-bromo-N-ethyl-6-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17BrN2/c1-5-14(8(2)3)11-10(12)7-6-9(4)13-11/h6-8H,5H2,1-4H3 |
Clé InChI |
FQDYPOFIOZPPIS-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(C=CC(=N1)C)Br)C(C)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



